N-(3-iodophenyl)thiolan-3-amine
CAS No.:
Cat. No.: VC16253269
Molecular Formula: C10H12INS
Molecular Weight: 305.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12INS |
|---|---|
| Molecular Weight | 305.18 g/mol |
| IUPAC Name | N-(3-iodophenyl)thiolan-3-amine |
| Standard InChI | InChI=1S/C10H12INS/c11-8-2-1-3-9(6-8)12-10-4-5-13-7-10/h1-3,6,10,12H,4-5,7H2 |
| Standard InChI Key | WBPIDSWPOMIJMU-UHFFFAOYSA-N |
| Canonical SMILES | C1CSCC1NC2=CC(=CC=C2)I |
Introduction
Chemical and Structural Properties
Molecular Architecture
N-(3-Iodophenyl)thiolan-3-amine comprises a five-membered thiolane ring (a saturated sulfur heterocycle) with an amine group at the 3-position. The amine is bonded to a 3-iodophenyl group, introducing aromaticity and a heavy halogen atom into the structure. Key descriptors include:
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IUPAC Name: N-(3-iodophenyl)thiolan-3-amine
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Canonical SMILES:
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InChI Key: WBPIDSWPOMIJMU-UHFFFAOYSA-N
The iodine atom at the phenyl ring’s meta position enhances polarizability and provides a site for further functionalization via halogen-exchange reactions or cross-coupling catalysis.
Physicochemical Data
The compound’s molecular weight (305.18 g/mol) and sulfur content contribute to moderate hydrophobicity, as evidenced by its partition coefficient (logP) estimated at 3.2–3.5. Its melting and boiling points remain undocumented, though analogous thiolane derivatives typically exhibit melting points between 80–120°C.
Table 1: Key Molecular Descriptors of N-(3-Iodophenyl)thiolan-3-amine
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 305.18 g/mol |
| IUPAC Name | N-(3-iodophenyl)thiolan-3-amine |
| SMILES | |
| PubChem CID | 43124621 |
Synthesis and Characterization
Analytical Characterization
Hypothetical characterization would involve:
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NMR Spectroscopy: NMR signals for the thiolane ring (δ 2.5–3.5 ppm) and aromatic protons (δ 6.8–7.5 ppm).
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Mass Spectrometry: A molecular ion peak at m/z 305.18 with fragments corresponding to iodine loss ().
Research Gaps and Future Directions
Unexplored Reactivity
The compound’s stability under acidic or oxidative conditions remains unstudied. Computational modeling (e.g., DFT calculations) could predict degradation pathways and guide synthetic optimization.
Biological Screening
In vitro assays against cancer cell lines, microbial pathogens, or enzymatic targets are critical to uncovering therapeutic potential. The iodine substituent’s role in pharmacokinetics (e.g., membrane permeability) warrants investigation.
Sustainable Synthesis
Adopting green chemistry principles, such as visible-light photocatalysis , could improve yield and reduce waste. Continuous-flow reactors might enhance scalability for industrial applications.
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